[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol
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Overview
Description
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol: is an organic compound with the molecular formula C10H9BrO2. It is a brominated phenylmethanol derivative, characterized by the presence of a propyn-1-yloxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol typically involves the bromination of a suitable phenylmethanol precursor followed by the introduction of the propyn-1-yloxy group. One common method involves the reaction of 5-bromo-2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Scientific Research Applications
Chemistry: [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its brominated phenyl group makes it a useful tool for labeling and tracking biological molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and proteins, affecting their activity and function. The propyn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
- [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol
- [5-Bromo-2-(2-propyn-1-yloxy)phenyl]ethanol
- [5-Bromo-2-(2-propyn-1-yloxy)phenyl]acetone
Comparison: While all these compounds share a similar brominated phenyl structure, the presence of different functional groups (methanol, ethanol, acetone) imparts unique chemical properties and reactivity. This compound is unique due to its methanol group, which allows for specific interactions and reactions that are not possible with the other compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-prop-2-ynoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMPUCEZUBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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